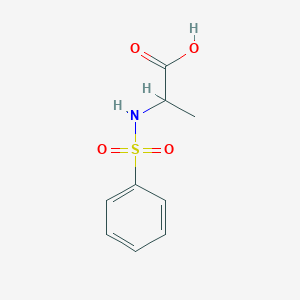

2-Benzenesulfonamidopropanoic acid

Description

2-Benzenesulfonamidopropanoic acid is a sulfonamide-functionalized carboxylic acid derivative synthesized via the reaction of alanine with benzenesulfonyl chloride in the presence of sodium carbonate. The synthesis achieves a high yield of 82.7% through recrystallization with hydrochloric acid and washing with tartaric acid (pH 2.2) . Its molecular structure comprises a benzenesulfonamide group (-SO₂NH-) attached to the α-carbon of propanoic acid, yielding the formula C₉H₁₁NO₄S (molecular weight: 241.26 g/mol). The compound is commercially available as a synthetic building block, with pricing tiers for bulk procurement (e.g., 5g for €949.00) .

Properties

IUPAC Name |

2-(benzenesulfonamido)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLXTMZRKBVYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Benzenesulfonamidopropanoic acid typically involves the reaction of D-alanine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamidopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Benzenesulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Benzenesulfonamidopropanoic acid is primarily recognized for its therapeutic properties. It has been studied for its role as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various diseases.

Case Study: Inhibition of Carbonic Anhydrases

- A study highlighted the synthesis of indole-based benzenesulfonamides, including derivatives similar to this compound, demonstrating potent inhibition against human carbonic anhydrase II (hCA II) with an inhibitory constant (K_i) as low as 5.9 nM. This suggests a high potential for treating conditions such as glaucoma and edema by regulating intraocular pressure and fluid balance in tissues .

Therapeutic Applications:

- Anti-inflammatory Effects: The compound has shown promise in treating inflammatory diseases such as psoriasis and arthritis by inhibiting TNF-α secretion .

- Antimicrobial Properties: Its sulfonamide structure is effective against bacterial infections, making it a candidate for developing new antibiotics.

Agricultural Applications

In agriculture, this compound can be utilized for its antibacterial and antifungal properties. It serves as a preservative in livestock feed and is effective in enhancing the shelf life of agricultural products.

Case Study: Preservative in Livestock Feed

- Research indicates that compounds with similar structures are used to inhibit microbial growth in silage and grain storage, thereby preventing spoilage and maintaining nutritional quality . This application is crucial for improving food security and animal health.

Material Science Applications

The unique chemical properties of this compound allow it to be explored in material science, particularly in the development of polymers and coatings.

Table: Comparison of Material Properties

| Property | This compound | Other Sulfonamide Derivatives |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Application Areas | Coatings, adhesives | Pharmaceuticals, textiles |

Case Study: Coatings Development

- The compound's incorporation into polymer matrices has been studied to enhance the thermal stability and chemical resistance of coatings used in industrial applications . This could lead to advancements in protective materials that withstand harsh environments.

Summary of Findings

The diverse applications of this compound highlight its significance across multiple fields:

- Pharmaceuticals: Effective against specific enzyme targets; potential anti-inflammatory and antimicrobial agent.

- Agriculture: Preservative qualities enhance feed stability; contributes to food safety.

- Material Science: Improves the properties of coatings and polymers for industrial applications.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamidopropanoic acid involves its interaction with specific molecular targets. The sulfonamide group inhibits the activity of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . The compound’s antibacterial activity is primarily due to this mechanism .

Comparison with Similar Compounds

2-Benzenesulfonamidobenzoic Acid

- Molecular Formula: C₁₃H₁₁NO₄S

- Molecular Weight : 277.30 g/mol

- Key Features: Incorporates a benzoic acid moiety instead of propanoic acid.

- Applications: Acts as a methionine aminopeptidase-2 (MetAP2) inhibitor, a target in cancer therapy. Synthesized from anthranilic acid and benzenesulfonyl chloride .

Benzenepropanoic Acid, β-amino-2-(phenylmethoxy)-

- Molecular Formula: C₁₆H₁₇NO₃

- Molecular Weight : 271.31 g/mol

- Key Features: Contains a phenylmethoxy (-OCH₂C₆H₅) group and an amino substituent on the β-carbon.

Functional Analogs

Benzamido Carboxylic Acids

- Examples: (R)-2-Benzamido-2-phenylacetic acid (CAS 10419-67-7, similarity score: 0.83) 2-(4-Fluorobenzamido)propanoic acid (CAS 451-28-5, similarity score: 0.79)

- Key Features : Replace the sulfonamide group with benzamido (-NHCOC₆H₅) or fluorinated benzamido groups.

- Implications : Fluorination may enhance metabolic stability or binding affinity in pharmaceutical contexts .

Hazard Classification

- β-Amino-2-(phenylmethoxy)benzenepropanoic acid: Requires immediate medical consultation upon exposure (e.g., skin washing, eye rinsing) .

- Sulfonamide analogs: No explicit hazard data in provided evidence, but sulfonamides generally warrant caution for hypersensitivity reactions.

Biological Activity

2-Benzenesulfonamidopropanoic acid, a compound belonging to the class of benzenesulfonamides, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of benzenesulfonamides is primarily attributed to their ability to inhibit specific enzymes and interact with various biomolecular targets. Notably, they have shown significant inhibitory effects on carbonic anhydrases (CAs), which are pivotal in regulating physiological processes such as pH balance and fluid secretion.

-

Carbonic Anhydrase Inhibition :

- Studies have demonstrated that derivatives of benzenesulfonamides exhibit selective inhibition against human carbonic anhydrase IX (CA IX), which is implicated in tumor progression and metastasis. For instance, compounds synthesized in recent research showed IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibitory activity .

- Induction of Apoptosis :

- Anti-inflammatory Activity :

Efficacy in Biological Assays

The efficacy of this compound and its derivatives has been assessed through various biological assays:

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| 4e | CA IX Inhibition | IC50: 10.93 nM | |

| 4a | Anti-inflammatory | 94.69% inhibition (1h) | |

| 4d | Antimicrobial (E. coli) | MIC: 6.72 mg/mL |

Case Studies

Several case studies highlight the practical applications and biological effects of benzenesulfonamide derivatives:

-

Cardiovascular Effects :

- A study utilizing an isolated rat heart model demonstrated that specific benzenesulfonamide derivatives could significantly reduce perfusion pressure and coronary resistance, suggesting their potential use as cardiovascular agents . The compound 4-(2-aminoethyl)-benzenesulfonamide showed a time-dependent decrease in perfusion pressure, indicating a possible mechanism involving L-type calcium channel inhibition.

- Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.